3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

Stereochemistry Peptidomimetics Chiral Resolution

Flexible β-amino acid analogs introduce conformational heterogeneity in peptide scaffolds, reducing target affinity and assay reproducibility. This compound eliminates that variability via its rigid bicyclo[2.2.1]heptane core. • Only 3 rotatable bonds (vs. 5 in acyclic analogs) pre-organize backbone for stable β-turn/helical conformations • Discrete (3R)- and (3S)-enantiomers available at ≥95% purity for chiral-sensitive applications • XLogP3-AA 0.5 & TPSA 69.1 Ų-within BBB-penetrant range for CNS chemical probe development

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13242019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C(CC(=O)N)N
InChIInChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)
InChIKeyNSOOLBFWFUNFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide: Product Overview


3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is a conformationally restricted β-amino acid analog incorporating a bicyclo[2.2.1]heptane (norbornane) core [1]. This rigid scaffold restricts the rotational freedom of the amino and propanamide side chains relative to more flexible acyclic β-amino acids [1]. The compound exists as separable stereoisomers—(3R)- and (3S)-forms—with molecular weight 182.26 g/mol and formula C₁₀H₁₈N₂O . It serves as a constrained building block in peptidomimetic design, where spatial preorganization can enhance target binding affinity and selectivity [1].

Conformationally constrained β-amino acid analogue Rigid norbornane core limits rotational freedom
Discrete stereoisomers available (3R)- and (3S)-forms as separate catalog items
Peptidomimetic building block May support constrained secondary structure design

3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide: Why Generic Substitution Fails


Generic substitution of this scaffold is not possible due to its unique stereochemical and conformational constraints. The bicyclo[2.2.1]heptane core fixes the relative spatial orientation of the amino and propanamide groups, a feature absent in flexible analogs like 3-aminopropanamide or simple aliphatic β-amino acids [1]. Even closely related bicyclic amino acids—such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) or 7-azabicyclo[2.2.1]heptane carboxylic acids—exhibit distinct topological polar surface areas (TPSA) and hydrogen-bonding geometries that alter pharmacokinetic properties and target engagement [2]. Furthermore, the compound is commercially available only as discrete stereoisomers (3R vs. 3S), each with its own CAS registry number . Substituting a racemic mixture for a single enantiomer would introduce uncontrolled stereochemical variability, undermining reproducibility in chiral-sensitive assays.

Rigid bicyclic core cannot be replicated by flexible β-amino acid analogs; conformational preorganization may shift.
Closely related bicyclic amino acids (e.g., BCH) differ in TPSA and hydrogen-bond geometry, potentially altering target engagement context.
Racemic mixture substitution introduces uncontrolled stereochemical variability, undermining chiral-sensitive assay reproducibility.

3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide: Quantitative Differentiation


Stereochemical Purity of Enantiomers

The (3R)- and (3S)-enantiomers of 3-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide are commercially available with ≥95% purity as discrete single stereoisomers . In contrast, the closely related constrained amino acid analog BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) is typically supplied as a racemic mixture or with undefined stereochemical purity, necessitating additional purification steps for chiral applications . The fixed stereochemistry at the C3 position directly influences the orientation of the propanamide side chain, which is critical for establishing defined secondary structure in peptidomimetic oligomers [1].

Enantiomeric purity
Head-to-head
≥95% single enantiomer vs racemic mixture
Enables stereochemical-control procurement
Eliminates chiral resolution step
Stereochemistry Peptidomimetics Chiral Resolution

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 3-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is calculated to be 69.1 Ų [1]. This value falls within the optimal range for moderate blood-brain barrier penetration (commonly <90 Ų for CNS drug candidates) [2]. By comparison, the related 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid exhibits a higher TPSA of approximately 78-82 Ų due to the additional heteroatom in the ring, potentially reducing passive membrane diffusion [3].

Topological PSA
Class-level inference
69.1 Ų vs ~78–82 Ų
Lower TPSA may support passive permeability
Calculated value; experimental validation recommended
Pharmacokinetics Blood-Brain Barrier Physicochemical Properties

Rotatable Bond Restriction and Conformational Rigidity

3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide possesses only 3 rotatable bonds (excluding the constrained bicyclic framework) [1]. This represents a significant reduction in conformational entropy compared to acyclic β-amino acid analogs such as 3-amino-3-phenylpropanamide, which contains at least 5 rotatable bonds [2]. The bicyclo[2.2.1]heptane core locks the relative geometry of the amino and propanamide substituents, pre-organizing the molecule for defined secondary structure formation in peptide mimics [3].

Rotatable bond count
Class-level inference
3 vs 5 rotatable bonds
Conformational entropy reduction context
In silico analysis; binding entropy impact to verify
Conformational Analysis Peptidomimetic Design Molecular Modeling

Lipophilicity Comparison for Drug-Likeness

The calculated XLogP3-AA value for 3-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is 0.5 [1]. This moderate lipophilicity aligns with Lipinski's rule of five guidelines (logP <5) and suggests a balanced solubility/permeability profile [2]. In contrast, the bicyclic leucine analog BCH exhibits a lower logP (~ -1.0 to -0.5) due to its carboxylic acid moiety, which may limit passive membrane diffusion [3].

XLogP3-AA
Class-level inference
0.5 vs −1.0 to −0.5
Balanced lipophilicity may favor cellular uptake
Algorithm-derived; experimental logP to verify
Lipophilicity Drug-likeness ADME Prediction

3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide: Application Scenarios


Constrained Peptidomimetic Building Block

The compound's rigid bicyclic core and defined stereochemistry make it an ideal candidate for replacing flexible β-amino acid residues in peptidomimetic design [1]. Its 3 rotatable bonds (vs. 5 in acyclic analogs) [2] pre-organize the backbone for stable β-turn or helical conformations, enhancing target binding affinity and proteolytic stability. Procurement of the pure (3R)- or (3S)-enantiomer ensures stereochemical consistency in solid-phase peptide synthesis.

CNS-Penetrant Probe Design

With an XLogP3-AA of 0.5 and TPSA of 69.1 Ų [2], this scaffold falls within favorable ranges for blood-brain barrier penetration [3]. It offers a more lipophilic alternative to carboxylic acid-containing constrained amino acids (e.g., BCH, logP ~ -1.0) [4], potentially improving CNS exposure. This makes it suitable for developing chemical probes targeting neurological proteinopathies, as suggested by related bicyclo[2.2.1]heptanamine patent filings [5].

Chiral Chromatography Standard

The discrete commercial availability of (3R)- and (3S)-enantiomers at ≥95% purity enables their use as analytical standards for chiral HPLC or SFC method development. This addresses a common limitation with other bicyclic amino acids like BCH, which are often supplied as racemates , requiring time-consuming in-house resolution.

SAR Scaffold for Imidazoline Receptor Ligands

The bicyclo[2.2.1]heptane core is a validated pharmacophore in imidazoline I1 receptor ligands, as exemplified by AGN 192403 (BRD4780) [5]. The target compound's propanamide side chain introduces a hydrogen-bonding handle not present in AGN 192403, enabling exploration of additional receptor interactions. This scaffold can serve as a starting point for SAR campaigns targeting proteinopathies or neuroprotection, as outlined in Broad Institute patent applications [5].

Application
Selection Property
Validation Focus
Peptidomimetic design
Constrained scaffold stereochemistry
Conformational analysis and SAR
CNS permeability research context
Lipophilic constrained scaffold
Passive permeability assay context
Chiral analytical standard
Defined enantiomeric purity
Chiral HPLC method development
Imidazoline I1 ligand SAR studies
Propanamide hydrogen-bond handle
Receptor interaction profiling
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